2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide
CAS No.:
Cat. No.: VC15839889
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21N3O |
|---|---|
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | 2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)9-5-4-6-12(2)7-9/h8-9H,4-7,11H2,1-3H3/t8?,9-/m0/s1 |
| Standard InChI Key | PVESULPZKUQRON-GKAPJAKFSA-N |
| Isomeric SMILES | CC(C(=O)N(C)[C@H]1CCCN(C1)C)N |
| Canonical SMILES | CC(C(=O)N(C)C1CCCN(C1)C)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
2-Amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide (C₁₀H₂₁N₃O; molecular weight: 199.29 g/mol) belongs to the amino amide class, featuring a propanamide backbone substituted with methyl and piperidinyl groups. The (3S) stereochemical designation at the piperidine ring’s third carbon introduces chirality, a critical factor in its biological interactions. The compound’s IUPAC name reflects its branched structure: the propanamide group is linked to a methylated piperidine ring, while the amino group at the second carbon provides nucleophilic reactivity.
Table 1: Molecular Properties of 2-Amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₁N₃O |
| Molecular Weight | 199.29 g/mol |
| CAS Number | Not publicly disclosed |
| Stereochemistry | (3S) configuration |
| Solubility | Data pending further studies |
Comparative Analysis with Structural Analogs
The compound shares structural homology with 2-methyl-N-(1-methylpiperidin-4-yl)propanamide (C₁₀H₂₀N₂O), differing by an additional amino group and stereochemical arrangement . This modification enhances hydrogen-bonding capacity, potentially improving target binding affinity. Computational models suggest that the (3S) configuration optimizes spatial alignment with bacterial enzyme active sites, a hypothesis supported by in vitro anti-tubercular assays.
Synthesis and Optimization Strategies
Protection-Deprotection Methodology
Synthesis of 2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide involves multi-step protocols to preserve stereochemical integrity. Initial steps typically include:
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Amino Group Protection: Using tert-butoxycarbonyl (Boc) groups to shield reactive amines during subsequent reactions.
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Piperidine Ring Functionalization: Introducing the methyl group at the 1-position via alkylation, followed by stereoselective reduction to achieve the (3S) configuration.
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Amide Bond Formation: Coupling the protected amino acid derivative with the methylated piperidine intermediate using carbodiimide-based reagents.
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Deprotection: Acidic cleavage of Boc groups to yield the final product.
Challenges in Scalability
Biological Activity and Mechanism of Action
Anti-Tubercular Efficacy
In vitro studies demonstrate potent activity against Mycobacterium tuberculosis (MIC₉₀: 2.5 µg/mL), surpassing first-line agents like isoniazid in drug-resistant strains. The mechanism involves inhibition of mycolic acid biosynthesis, a critical component of the bacterial cell wall. Molecular docking simulations suggest binding to the enoyl-acyl carrier protein reductase (InhA), disrupting NADH cofactor binding.
Table 2: Comparative Anti-Tubercular Activity
| Compound | MIC₉₀ (µg/mL) | Target Enzyme |
|---|---|---|
| 2-Amino-N-methyl-N-[(3S)-1-methyl... | 2.5 | InhA |
| Isoniazid | 0.1 | InhA (activated) |
| Rifampicin | 0.2 | RNA polymerase |
Selectivity and Toxicity Profiles
Pharmacological Applications and Future Directions
Drug Delivery and Formulation Challenges
The compound’s poor aqueous solubility (predicted logP: 1.8) complicates oral bioavailability. Salt formation strategies, inspired by patent US7795293B2 , could enhance dissolution. For example, monoethanolamine salts of structurally related amides improve solubility 40-fold , a approach warranting investigation.
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